

# Fmoc-D-Pra-OH: A Technical Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name: *Fmoc-D-Pra-OH*

CAS No.: 220497-98-3

Cat. No.: B557621

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This technical guide provides an in-depth overview of **Fmoc-D-Pra-OH** (Fmoc-D-propargylglycine), a key building block for advanced peptide synthesis and drug development. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's properties, experimental protocols for its use, and its applications in modulating biological signaling pathways.

## Core Compound Data

**Fmoc-D-Pra-OH** is an Fmoc-protected derivative of the non-proteinogenic amino acid D-propargylglycine. The presence of the terminal alkyne group makes it a versatile tool for a variety of chemical modifications, most notably in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

| Property          | Value   | Citations       |
|-------------------|---|-----------------|
| CAS Number        | 220497-98-3                                     | [1][2][3][4][5] |
| Molecular Weight  | 335.35 g/mol                                    | [2][5][6][7]    |
| Molecular Formula | C <sub>20</sub> H <sub>17</sub> NO <sub>4</sub> | [1][2][5][6]    |
| Appearance        | White to off-white powder or crystals           | [8]             |
| Melting Point     | 172-178 °C                                      | [8]             |
| Purity            | ≥96.0% (HPLC)                                   | [8]             |
| Solubility        | Slightly soluble in DMF, DMSO, Methanol         | [9]             |
| Storage           | 2-8°C   | [8]             |

## Experimental Protocols

The primary application of **Fmoc-D-Pra-OH** is in solid-phase peptide synthesis (SPPS) to introduce a propargyl group into a peptide sequence. This allows for subsequent modifications such as cyclization or conjugation.

### Solid-Phase Peptide Synthesis (SPPS) using Fmoc-D-Pra-OH

This protocol outlines the manual incorporation of **Fmoc-D-Pra-OH** into a peptide chain on a solid support resin (e.g., Rink Amide resin for a C-terminal amide).

Materials:

- Fmoc-Rink Amide resin
- Fmoc-protected amino acids (including **Fmoc-D-Pra-OH**)
- Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium

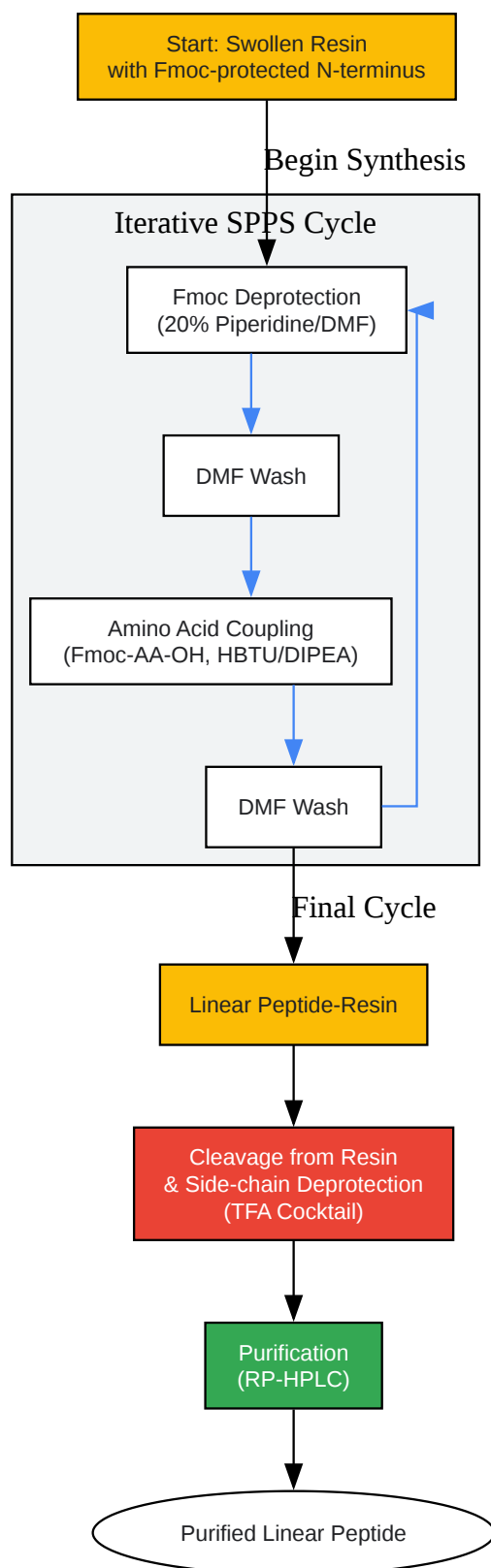
hexafluorophosphate)

- Base: N,N-Diisopropylethylamine (DIPEA)
- Fmoc deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)
- Solvents: DMF, Dichloromethane (DCM)
- Washing solvents: DMF, DCM, Isopropanol (IPA)
- Peptide synthesis vessel

Procedure:

- Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.
- Fmoc Deprotection:
  - Treat the resin with 20% piperidine in DMF for 5-10 minutes.
  - Drain the solution.
  - Repeat the treatment with fresh 20% piperidine in DMF for 15-20 minutes to ensure complete removal of the Fmoc group.
  - Wash the resin thoroughly with DMF (3-5 times).
- Amino Acid Coupling (for **Fmoc-D-Pra-OH**):
  - In a separate vial, pre-activate **Fmoc-D-Pra-OH** (3 equivalents relative to resin loading) with HBTU/HCTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 2-5 minutes.
  - Add the activated amino acid solution to the deprotected resin.
  - Agitate the reaction mixture for 1-2 hours at room temperature.
  - Monitor the coupling reaction completion using a Kaiser test (a positive test indicates free amines, requiring repeated coupling).

- Wash the resin with DMF (3-5 times).
- Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
- Final Fmoc Deprotection: After the final coupling step, perform a final deprotection as described in step 2.
- Cleavage and Deprotection:
  - Wash the peptide-resin with DCM and dry under vacuum.
  - Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
  - Filter the resin and collect the filtrate.
  - Precipitate the crude peptide in cold diethyl ether.
  - Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
- Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).



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SPPS Workflow for Peptide Synthesis.

## On-Resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is for the cyclization of a linear peptide containing both an azide-functionalized amino acid (e.g., Fmoc-L-Lys(N<sub>3</sub>)-OH) and **Fmoc-D-Pra-OH**, while the peptide is still attached to the solid support.

### Materials:

- Peptide-resin containing both an alkyne and an azide group
- Copper(I) iodide (CuI)
- Solvent: DMF

### Procedure:

- Resin Preparation: After synthesis of the linear peptide, swell the resin in DMF.
- Cyclization Reaction:
  - Add a solution of CuI (1.5 equivalents) in DMF to the resin.
  - Agitate the mixture at room temperature. Reaction times can vary from a few hours to overnight.<sup>[2][9]</sup>
  - The reaction progress can be monitored by cleaving a small amount of resin and analyzing the product by mass spectrometry.
- Washing: After the reaction is complete, wash the resin thoroughly with DMF to remove the copper catalyst.
- Cleavage and Purification: Proceed with the cleavage and purification steps as described in the SPPS protocol (steps 6 and 7).

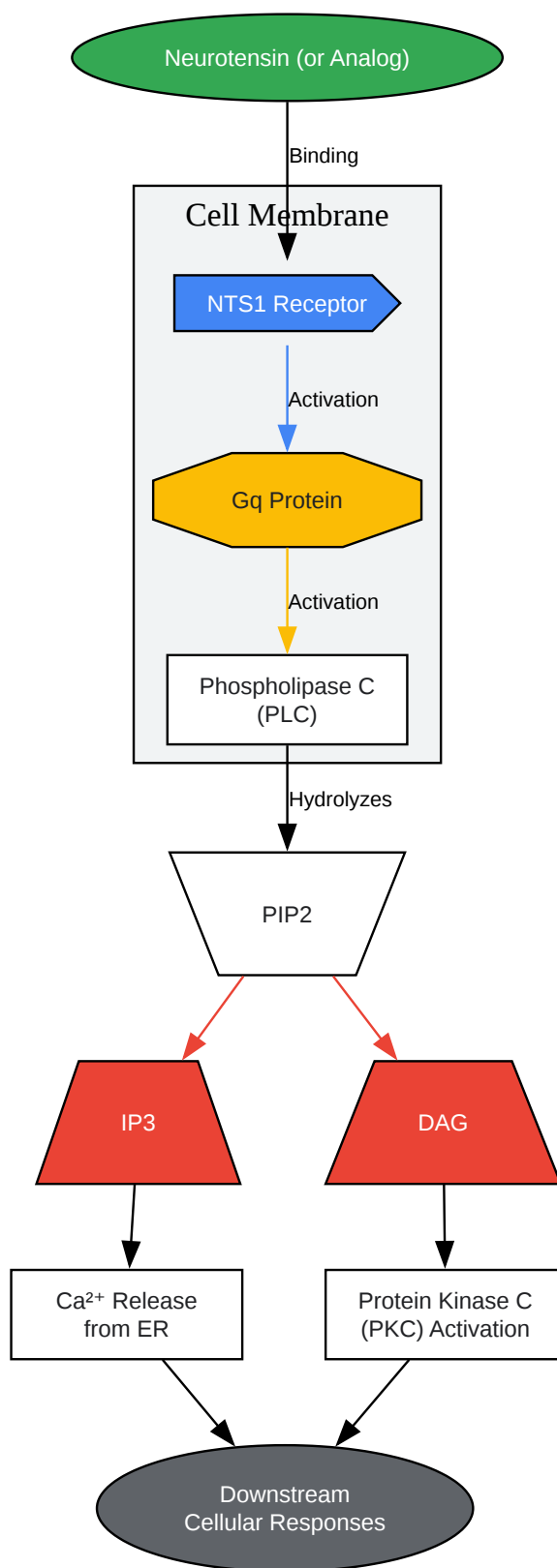
## Application in Drug Discovery: Targeting G Protein-Coupled Receptors

Peptides containing unnatural amino acids like D-propargylglycine are instrumental in developing novel therapeutics, particularly those targeting G protein-coupled receptors (GPCRs). The introduction of D-amino acids enhances proteolytic stability, increasing the peptide's in vivo half-life. Furthermore, the alkyne handle allows for modifications, such as cyclization, which can lock the peptide into a bioactive conformation, thereby increasing its binding affinity and selectivity for its target receptor.[10]

A prominent example is the modulation of neurotensin receptors (NTS1 and NTS2), which are GPCRs involved in various physiological processes.[10] Stabilized analogs of neurotensin, for instance, can be developed by incorporating D-amino acids and cyclizing the peptide backbone.

## Neurotensin Receptor Signaling Pathway

Neurotensin receptors, upon binding to their ligand, activate downstream signaling cascades that influence cellular function. The diagram below illustrates a simplified overview of the NTS1 signaling pathway.



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Neurotensin Receptor 1 (NTS1) Signaling.

By using **Fmoc-D-Pra-OH** to create stabilized and conformationally constrained peptide analogs, researchers can probe these signaling pathways with greater precision, leading to the development of more potent and selective drugs for a variety of therapeutic areas.<sup>[10]</sup>

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